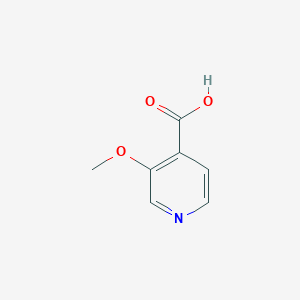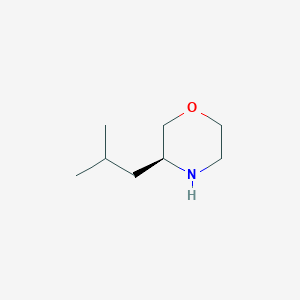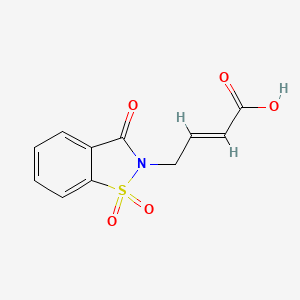
(S)-1,2-Dimethylpiperazine
Vue d'ensemble
Description
(S)-1,2-Dimethylpiperazine (DMP) is an organic compound with the molecular formula C5H12N2. It is a colorless, water-soluble liquid with a characteristic odor. DMP is a derivative of piperazine, a cyclic secondary amine with a wide range of applications in the chemical and pharmaceutical industries. In addition to its industrial use, DMP has been studied for its potential therapeutic applications, such as its use as an anti-inflammatory agent and its ability to stimulate the immune system.
Applications De Recherche Scientifique
1. CCR1 Antagonists in Inflammatory Diseases
(S)-1,2-Dimethylpiperazine derivatives have been identified as CCR1 antagonists, useful in treating inflammatory diseases. Compounds utilizing these derivatives demonstrate good receptor affinity and promising pharmacokinetic properties, showing improved profiles compared to prior art compounds (Norman, 2006).
2. Crystal Structure Analysis
The crystal structure of trans-2,5-dimethylpiperazine, a related compound, has been extensively studied. This research provides insights into the molecular architecture, showing a centrosymmetric molecule with a chair form and equatorial methyl groups, forming infinite ribbons through N-H...N hydrogen bonds (Okamoto et al., 1982).
3. Lithium Anilide Structure
Research involving 1,4-dimethylpiperazine demonstrates its role in partially disrupting the aggregation within lithium anilide. The study reveals a pentanuclear asymmetrical ladder structure, providing insights into the amorphous lithium anilide structure (Clegg et al., 2000).
4. Polyurethane Foam Production
1,4–dimethylpiperazine has been evaluated as a catalyst in polyether foam production. It exhibited lower gelling and blowing action compared to triethylene diamine, suggesting its suitability as a delayed action catalyst for specific foam properties (Samarappuli & Liyanage, 2018).
5. Nuclear Spin Resonance Studies
Studies on N,N1‐dimethylpiperazine have focused on nuclear magnetic resonance, particularly the 14N nuclear quadrupole resonance. The research provides valuable data on quadrupole frequencies and spin‐lattice relaxation times, influenced by molecule rotation (Tzalmona & Kaplan, 1974).
6. Radical Cation Studies
The radical cation of N,N-dimethylpiperazine has been analyzed using time-resolved optical absorption and resonance Raman spectroscopy. This study contributes to understanding the molecular structures and vibrational force fields in radical cations, revealing significant through-σ-bond interactions (Brouwer et al., 1998).
Propriétés
IUPAC Name |
(2S)-1,2-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHYWWAJZDAYDJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2-Dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)


![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)


![6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384841.png)


![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)